molecular formula C13H10Cl2O2 B134664 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 1215-74-3

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol

Cat. No.: B134664
CAS No.: 1215-74-3
M. Wt: 269.12 g/mol
InChI Key: PMYWWZKCZCXDPU-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is a chemical compound known for its antimicrobial properties. It is commonly used in various applications, including disinfectants and antiseptics. The compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenolic structure, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of 2-hydroxybenzyl alcohol followed by further chlorination to introduce the second chlorine atom. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the initial formation of 2-hydroxybenzyl alcohol, followed by chlorination steps. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove chlorine atoms under specific conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.

    Industry: Utilized in the production of disinfectants and antiseptics for various applications.

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The presence of chlorine atoms enhances its reactivity and effectiveness against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorophene: Another phenolic compound with multiple chlorine atoms, known for its strong antimicrobial properties.

    Dichlorophen: Similar in structure but with fewer chlorine atoms, used as an antimicrobial agent.

Uniqueness

5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific arrangement of chlorine atoms and hydroxyl group, which contribute to its high reactivity and broad-spectrum antimicrobial activity. Compared to similar compounds, it offers a balance of effectiveness and safety, making it suitable for various applications.

Properties

IUPAC Name

5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,16-17H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYWWZKCZCXDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CC2=C(C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153286
Record name Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI)
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Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215-74-3
Record name Phenol, 2,2'-methylenebis(5-chloro-
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Record name NSC3947
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3947
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Record name Phenol, 2,2'-methylenebis(5-chloro- (8CI)(9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol
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Record name 2,2′-Methylenebis[5-chlorophenol]
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